N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide
Description
N-[2-(Piperazin-1-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring linked to a piperazine moiety via an ethylcarboxamide bridge. This structure is reminiscent of pharmacophores used in neuroreceptor-targeting agents, particularly in dopamine and serotonin receptor ligands .
For example, N-(2-nitrophenyl)thiophene-2-carboxamide () was synthesized via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile . Similarly, piperazine-containing compounds (e.g., LP, 2HP in ) are synthesized by condensing 2-(piperazin-1-yl)ethanamine with ketones, suggesting adaptable routes for introducing the piperazine-ethyl group .
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c15-11(10-2-1-9-16-10)13-5-8-14-6-3-12-4-7-14/h1-2,9,12H,3-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSKJRHHUMAZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-(piperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of pharmaceuticals.
Medicine: It has been investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity of the compound. These interactions can lead to the modulation of signaling pathways and biological processes, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Structural Analysis
- Piperazine Derivatives : The piperazine-ethyl group in the target compound enhances solubility and receptor-binding versatility, similar to FAUC346 () and 18F-Mefway (). Piperazine’s nitrogen atoms facilitate hydrogen bonding, critical for receptor affinity .
- Thiophene vs.
- Substituent Effects : The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide () introduces electron-withdrawing properties, altering electronic distribution and intermolecular interactions (e.g., C–H⋯O/S vs. classical H-bonds) .
Biological Activity
N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 239.34 g/mol. The compound features a thiophene ring, which contributes to its aromatic properties, and a piperazine moiety, known for enhancing solubility and bioavailability.
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . The compound inhibits ENTs, leading to decreased uridine uptake and affecting nucleotide synthesis and adenosine function regulation. This inhibition may have implications in various biological pathways, particularly in cancer therapy and neurological disorders.
Anticancer Properties
This compound has demonstrated significant anticancer activity in vitro. Studies indicate that it can induce apoptosis in various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
These results suggest that the compound may serve as a lead candidate for further development in oncology .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. In vitro assays have shown that it effectively inhibits bacterial growth, likely through mechanisms involving disruption of cell wall synthesis and interference with protein synthesis pathways. This makes it a potential candidate for developing new antibiotics, particularly against resistant strains.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research demonstrated that the compound inhibited bacterial growth effectively, with mechanisms likely involving disruption of essential cellular processes.
- Cell-Based Assays : In cancer models, the compound induced apoptosis in cell lines such as MCF-7 and HeLa, indicating its potential as an anticancer agent.
Pharmacological Potential
The multifunctional nature of this compound suggests various therapeutic applications:
- Antimicrobial Therapy : Its effectiveness against resistant bacterial strains positions it as a promising lead for new antibiotic development.
- Cancer Treatment : Its ability to induce apoptosis in cancer cells highlights its potential role in oncology, warranting further investigation into its efficacy and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
